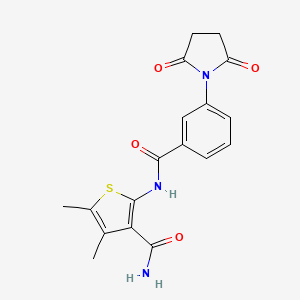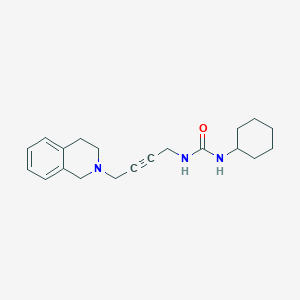
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C theta (PKCθ), which is a key enzyme involved in the activation of T cells.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antimicrobial Activity
Compounds structurally related to "1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea" have been synthesized through reactions involving cyclohexanone and various reagents, showcasing methods to produce tetrahydroquinoline derivatives with potential antimicrobial activities. This synthesis pathway highlights the compound's potential application in creating biologically active molecules (Elkholy & Morsy, 2006).
Novel Synthetic Methodology for Alkaloid Skeletons
Research on methodologies for constructing 3,4-dihydroisoquinolinone skeletons, key structures in isoquinoline alkaloids, underscores the importance of this compound class in synthesizing natural product analogues. These methods provide a foundation for developing synthetic routes to complex alkaloids, which are of significant interest in drug discovery and development (Mujde, Özcan, & Balcı, 2011).
Enantioselective Synthesis of Tetrahydroquinolines
The application of chiral sulfinamidourea derivatives in catalyzing enantioselective Povarov reactions for synthesizing chiral tetrahydroisoquinolines demonstrates the compound's potential in asymmetric synthesis. Such reactions are crucial for producing enantiomerically pure compounds, which are vital in pharmaceutical research (Xu, Zhang, & Jacobsen, 2014).
Biginelli-Type Synthesis for Heterocycles
Investigations into Biginelli-type reactions involving ureas highlight the compound's role in generating diverse heterocyclic structures, such as dihydropyrimidinones. These compounds are key intermediates in pharmaceuticals, demonstrating the broader applicability of this chemical class in medicinal chemistry (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Complexation and Gel Formation
Research on quinoline urea derivatives' ability to form complexes with silver(I) ions and their behavior as gelators in mixed solvents illustrates the compound's potential applications in material science, particularly in the formation of supramolecular structures. Such properties are crucial for developing new materials with specific optical or catalytic functions (Braga et al., 2013).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXOEOKCUXICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

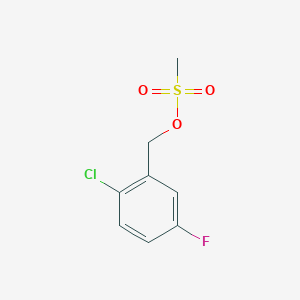
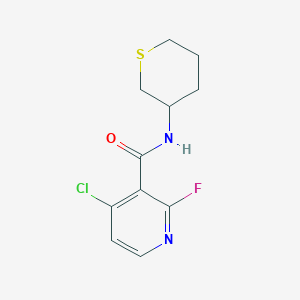
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
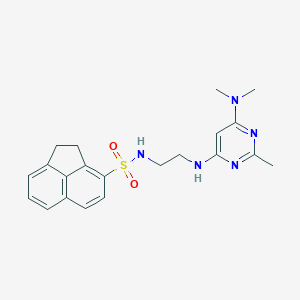
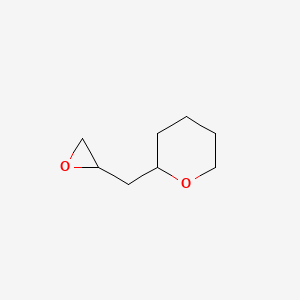
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
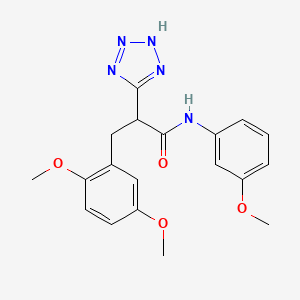
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)
